N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine
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Overview
Description
N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and an imidazo[1,2-A]pyridine core
Preparation Methods
The synthesis of N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-A]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-A]pyridine ring.
Introduction of the Boron-Containing Group: The dioxaborolane moiety is introduced through a borylation reaction, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
N-Alkylation: The final step involves the alkylation of the nitrogen atom with tert-butyl groups, typically using tert-butyl bromide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center, using nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include palladium catalysts for borylation, strong bases for N-alkylation, and mild oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted boron-containing compounds.
Scientific Research Applications
N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Additionally, the imidazo[1,2-A]pyridine core can engage in π-π stacking interactions and hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine can be compared with other similar compounds, such as:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound also contains a dioxaborolane ring but differs in its core structure, which is a piperidine ring instead of an imidazo[1,2-A]pyridine.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate: Similar to the previous compound, this one has a pyrazole ring instead of an imidazo[1,2-A]pyridine core.
Properties
Molecular Formula |
C17H26BN3O2 |
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Molecular Weight |
315.2 g/mol |
IUPAC Name |
N-tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H26BN3O2/c1-15(2,3)20-14-10-19-13-9-8-12(11-21(13)14)18-22-16(4,5)17(6,7)23-18/h8-11,20H,1-7H3 |
InChI Key |
HJYZUJWLPJZCCM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=C3NC(C)(C)C)C=C2 |
Origin of Product |
United States |
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